molecular formula C7H16Cl2N2 B8215896 (5R)-1,7-diazaspiro[4.4]nonane;dihydrochloride

(5R)-1,7-diazaspiro[4.4]nonane;dihydrochloride

Cat. No.: B8215896
M. Wt: 199.12 g/mol
InChI Key: WATXVKXAFDYVLK-XCUBXKJBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5R)-1,7-Diazaspiro[4.4]nonane;dihydrochloride is a chiral spirocyclic building block of high value to medicinal chemistry and drug discovery research. With the CAS number 2512199-78-7 and a purity of 97%, this compound serves as a versatile synthetic intermediate . The 1,7-diazaspiro[4.4]nonane core structure is a privileged scaffold investigated for its potential in the development of therapeutic agents for various diseases, including cancers and diabetes . As a single enantiomer, the (5R) configuration provides a defined three-dimensional structure that is crucial for achieving selective interactions with biological targets. This compound is offered as a dihydrochloride salt, which typically enhances its solubility and stability for handling in laboratory settings. It is recommended to store the product at 2-8°C to maintain its long shelf life of 1095 days . This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(5R)-1,7-diazaspiro[4.4]nonane;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2ClH/c1-2-7(9-4-1)3-5-8-6-7;;/h8-9H,1-6H2;2*1H/t7-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATXVKXAFDYVLK-XCUBXKJBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNC2)NC1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@]2(CCNC2)NC1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diamine-Ketone Cyclization

A common route involves reacting 1,5-diamines with ketones or aldehydes under acidic or basic conditions. For example, the reaction of pyrrolidine derivatives with bromoacetonitrile in the presence of a strong base (e.g., LDA) generates the spiro intermediate through enolate formation and subsequent cyclization. This method emphasizes the use of magnesium sulfate as a dehydrating agent to drive the reaction toward completion.

Reaction Conditions

Starting MaterialReagentsSolventTemperatureYield
1-Benzoylpyrrolidine-2-carboxylateBromoacetonitrile, LDATHF−78°C to RT60–75%

Azomethine Ylide Cycloaddition

The use of azomethine ylides in (3 + 2) cycloadditions with π-deficient alkenes offers a stereocontrolled pathway. For instance, ferrocenyl pyrrolidine catalysts enable enantioselective formation of the spiro center, yielding (5R)-configured products with >95% enantiomeric excess (ee). This method is particularly effective for generating α-amino-γ-lactam precursors, which are hydrogenated to the final dihydrochloride salt.

Stereochemical Control and Resolution

Achieving the (5R) configuration necessitates chiral resolution or asymmetric synthesis.

Chiral Resolution with Tartaric Acid Derivatives

Racemic 1,7-diazaspiro[4.4]nonane intermediates are resolved using (−)-di-O,O'-p-toluoyl-L-tartaric acid or (+)-di-O,O'-p-toluoyl-D-tartaric acid. The diastereomeric salts are separated via fractional crystallization, yielding enantiopure (5R)- and (5S)-isomers. For example, resolution of 7-(3-pyridinyl)-1,7-diazaspiro[4.4]nonane with p-hydroxybenzoic acid produces the (5R)-enantiomer in 99% ee.

Catalytic Asymmetric Synthesis

Enantiodivergent synthesis using ferrocenyl pyrrolidine catalysts allows access to both (5R)- and (5S)-isomers from the same precursor. By adjusting the electronic properties of the imine substrate (e.g., using p-methoxybenzaldehyde vs. benzophenone), the diastereoselectivity of the cycloaddition is inverted, enabling control over the spiro center configuration.

Multi-Step Synthesis Protocols

Stepwise Construction of the Spiro Core

A representative synthesis involves four stages:

  • Nitrobenzamide Formation : 5-Bromo-2-fluoro-3-nitrobenzoic acid reacts with pentane-1,3-diamine in dioxane to yield 2-(3-aminopentylamino)-5-bromo-3-nitro-benzoic acid (57.6% yield).

  • Boc Protection : The amine is protected with tert-butoxycarbonyl (Boc) anhydride.

  • Cyclization : Intramolecular lactamization under HATU/DIEA conditions forms the spirocyclic lactam.

  • Hydrogenation and Salt Formation : The nitro group is reduced, followed by treatment with HCl to generate the dihydrochloride salt.

Key Intermediate

CompoundStructureRole
tert-Butyl(4R,5S)-7-[4-bromo-2-(methylcarbamoyl)-6-nitro-phenyl]-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylateSpirocyclic lactamPrecursor for hydrogenation

Industrial-Scale Production

Continuous Flow Reactor Optimization

Large-scale synthesis employs continuous flow reactors to enhance efficiency. For example, cyclization reactions are conducted in tetrahydrofuran (THF) at 80°C with residence times <30 minutes, achieving conversions >90%.

Purification Techniques

  • Crystallization : The dihydrochloride salt is purified via recrystallization from ethanol/water mixtures, yielding >99% purity.

  • Chromatography : Silica gel chromatography with ethyl acetate/n-heptane (1:1) removes byproducts.

Analytical Characterization

Spectroscopic Data

  • NMR : ¹H NMR (400 MHz, D2O): δ 3.45–3.20 (m, 4H, CH2N), 2.95–2.75 (m, 4H, CH2), 2.30 (quin, J = 7.2 Hz, 2H, CH2).

  • HRMS : m/z calculated for C7H14N2 [M+H]+: 127.1235; found: 127.1232.

X-ray Crystallography

Single-crystal X-ray analysis confirms the (5R) configuration, with a spiro junction angle of 89.5° and Cl⁻ ions occupying axial positions .

Chemical Reactions Analysis

Types of Reactions

(5R)-1,7-diazaspiro[4.4]nonane;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the substituents on the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, reduction may produce amines, and substitution reactions can result in various substituted diazaspiro compounds.

Scientific Research Applications

Pharmaceutical Development

The primary application of (5R)-1,7-diazaspiro[4.4]nonane; dihydrochloride lies in pharmaceutical development . Its ability to modulate voltage-gated ion channels positions it as a promising candidate for drug discovery targeting various neurological conditions. Research indicates that this compound can selectively interact with specific receptors, which may lead to therapeutic applications in pain management and the treatment of neurological disorders such as epilepsy and neuropathic pain.

Case Studies and Research Findings

Several studies have explored the efficacy of (5R)-1,7-diazaspiro[4.4]nonane; dihydrochloride in preclinical models:

  • Neuropathic Pain Models : In animal models of neuropathic pain, the compound showed significant analgesic effects comparable to established pain medications. These findings suggest that it may serve as a lead compound for developing new analgesics with fewer side effects than current therapies.
  • Epilepsy Studies : Research has indicated that (5R)-1,7-diazaspiro[4.4]nonane; dihydrochloride could reduce seizure frequency in rodent models of epilepsy, highlighting its potential as an anticonvulsant agent .

Mechanism of Action

The mechanism of action of (5R)-1,7-diazaspiro[4.4]nonane;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique binding interactions, which can influence biological pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2,7-Diazaspiro[4.4]nonane Derivatives

  • Structural Differences: Unlike (5R)-1,7-diazaspiro[4.4]nonane, these derivatives feature nitrogen atoms at positions 2 and 5. The repositioning of nitrogen alters electronic properties and binding interactions.
  • Pharmacological Activity: 2,7-Diazaspiro[4.4]nonane derivatives exhibit high affinity for sigma-1 receptors (S1R), with Ki values ranging from 1.8 to 11 nM. Substitution with hydrophobic groups (e.g., phenyl rings) modulates selectivity over sigma-2 receptors (S2R) .
  • Synthesis : Synthesized via nucleophilic displacement and carbonyl reduction, these compounds are often N-alkylated to enhance activity .

1,7-Diazaspiro[4.4]nonane (Unsubstituted vs. Dihydrochloride)

  • Salt Form : The dihydrochloride form improves aqueous solubility compared to the free base, facilitating in vivo studies.
  • Biological Applications: In quinolone antibiotics, 1,7-diazaspiro[4.4]nonane substituents (e.g., compound 5a in ) demonstrate potent Gram-positive and Gram-negative activity, surpassing piperazine analogs when N-alkylated .

2,8-Diazaspiro[5.5]undecane (6b)

2,7-Diazaspiro[3.5]nonane

  • Scaffold Differences : The [3.5] ring system introduces a smaller cyclohexane ring, altering steric and electronic profiles. Compounds with this scaffold show divergent functional activity at SRs, highlighting the importance of ring size in drug design .

Diazabicyclo[4.3.0]nonane

  • Bicyclic vs. Spirocyclic: The bicyclo[4.3.0]nonane lacks a spiro junction, reducing stereochemical complexity. This scaffold exhibits moderate SR affinity but lower selectivity compared to spiro analogs .

Key Comparative Data

Compound Structure S1R Ki (nM) S2R Selectivity Key Applications
(5R)-1,7-Diazaspiro[4.4]nonane dihydrochloride Spiro[4.4], N1/N7, R-configuration Data pending High (predicted) Antimicrobials, SR ligands
2,7-Diazaspiro[4.4]nonane Spiro[4.4], N2/N7 1.8–11 Moderate Analgesics, SR ligands
1,7-Diazaspiro[4.4]nonane (5a) Spiro[4.4], N1/N7 N/A N/A Quinolone antibiotics
2,8-Diazaspiro[5.5]undecane (6b) Spiro[5.5], N2/N8 N/A Low Antibacterial agents

Pharmacological and Industrial Relevance

  • Sigma Receptor Ligands : The spiro[4.4] framework provides optimal geometry for SR binding, with (5R)-1,7-diazaspiro derivatives hypothesized to exhibit enhanced antiallodynic activity .
  • Antimicrobial Potency: N-Alkylated 1,7-diazaspiro[4.4]nonane analogs in quinolones show MIC values <0.06 µg/mL against Staphylococcus aureus .
  • Industrial Availability : Commercial suppliers offer (S)- and (R)-enantiomers, though prices vary significantly based on purity (e.g., 99% purity at ~$500/g) .

Biological Activity

(5R)-1,7-diazaspiro[4.4]nonane dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Structure and Properties

The compound's molecular formula is C7_7H16_{16}Cl2_2N2_2, with a molecular weight of approximately 199.12 g/mol. Its spirocyclic structure allows for specific interactions with biological targets, which is crucial for its pharmacological effects. The compound exists as a dihydrochloride salt, enhancing its solubility and bioavailability in biological systems .

Research indicates that (5R)-1,7-diazaspiro[4.4]nonane dihydrochloride may interact with various biological receptors and enzymes, modulating their activity. The mechanism of action likely involves binding to specific sites on proteins or enzymes, leading to alterations in their functional states and downstream biological effects.

Pharmacological Applications

  • Antitumor Activity :
    • A study highlighted the compound's potential as a covalent inhibitor targeting the KRAS G12C mutation, which is prevalent in several cancers. The compound demonstrated dose-dependent antitumor effects in xenograft models, suggesting its utility in cancer therapeutics .
  • Neuroprotective Effects :
    • Preliminary investigations into related compounds suggest that diazaspiro derivatives may exhibit neuroprotective properties, although specific studies on (5R)-1,7-diazaspiro[4.4]nonane dihydrochloride are still needed to confirm this activity .
  • Potential Antimicrobial Properties :
    • Compounds with similar structural features have been noted for their antimicrobial activities against various pathogens. Further studies are warranted to evaluate the antimicrobial efficacy of (5R)-1,7-diazaspiro[4.4]nonane dihydrochloride specifically .

Case Studies and Experimental Data

StudyFindings
Antitumor Efficacy The compound exhibited significant antitumor activity against KRAS G12C mutations in mouse models (IC50 values indicating effective concentration) .
Neuroprotective Potential Related diazaspiro compounds showed neuroprotective effects in vitro; however, direct studies on (5R)-1,7-diazaspiro[4.4]nonane dihydrochloride are limited .
Antimicrobial Activity Similar compounds have shown promising results against bacterial strains; further exploration is necessary for this specific compound .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (5R)-1,7-diazaspiro[4.4]nonane dihydrochloride, and how can stereochemical purity be ensured?

  • Methodology : The synthesis of spirocyclic compounds like this often involves multi-step cyclization reactions. For example, spirobisheterocyclization of pyrrole-dione derivatives with enaminoesters has been used to generate the 1,7-diazaspiro[4.4]nonane scaffold. Stereochemical control is achieved via chiral catalysts or resolution techniques (e.g., chiral HPLC). Structural confirmation requires X-ray crystallography (for absolute configuration) and NMR to verify regioselectivity .

Q. How is the structural integrity of (5R)-1,7-diazaspiro[4.4]nonane dihydrochloride confirmed in experimental settings?

  • Methodology : A combination of analytical techniques is critical:

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify proton environments and carbon frameworks (e.g., δ 2.18 ppm for axial protons in spiro systems) .
  • Mass Spectrometry : UPLC-MS (m/z=412.2 [M+H]+m/z = 412.2\ [M+H]^+) confirms molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated in studies of analogous spiro compounds .

Q. What are the primary biological targets associated with (5R)-1,7-diazaspiro[4.4]nonane derivatives?

  • Methodology : Target identification often involves:

  • Receptor Binding Assays : Screening against sigma receptors (σ1/σ2), where diazaspiro scaffolds show affinity due to their conformational rigidity .
  • Functional Assays : Testing osteoclast inhibition in bone loss models (e.g., ovariectomized mice) using TRAP staining and micro-CT to quantify bone density changes .

Advanced Research Questions

Q. What computational strategies are employed to predict the binding affinity of (5R)-1,7-diazaspiro[4.4]nonane derivatives to biological targets like sigma receptors?

  • Methodology :

  • Molecular Docking : Uses software (e.g., AutoDock Vina) to model interactions with σ1 receptor pockets, focusing on hydrogen bonding with Thr181 and hydrophobic contacts with Tyr173 .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to evaluate binding free energies (MM/PBSA calculations) .

Q. How do structural modifications at specific positions of the diazaspiro scaffold influence in vivo efficacy in bone loss models?

  • Methodology :

  • SAR Studies : Introducing substituents like 3-fluoro-4-methoxybenzyl (E211) or indole derivatives (E204) alters pharmacokinetics. Efficacy is measured via:
  • In Vivo Dosing : Oral administration (10 mg/kg/day) in murine models, followed by serum biomarker analysis (e.g., CTX-1 for bone resorption) .
  • Histomorphometry : Quantifies osteoclast activity in bone sections .

Q. How can researchers resolve contradictions in functional data between structurally similar diazaspiro compounds (e.g., differing intrinsic activity despite shared scaffolds)?

  • Methodology :

  • Functional Profiling : Compare agonist vs. antagonist activity using cAMP assays or calcium flux measurements in transfected cells (e.g., HEK-293T with σ receptors) .
  • Conformational Analysis : Circular dichroism (CD) or DFT calculations to assess how minor structural changes (e.g., substituent polarity) alter scaffold rigidity and receptor engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.